Product packaging for 3-Methyl-2-(trifluoromethyl)benzaldehyde(Cat. No.:CAS No. 1261874-94-5)

3-Methyl-2-(trifluoromethyl)benzaldehyde

Cat. No.: B3228207
CAS No.: 1261874-94-5
M. Wt: 188.15 g/mol
InChI Key: OTNSOGFLSOMESD-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)benzaldehyde (CAS 1261874-94-5) is a fluorinated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring an aldehyde group alongside electron-withdrawing trifluoromethyl and methyl substituents on the benzene ring, makes it a versatile and valuable building block for constructing more complex molecules . The presence of the trifluoromethyl group is a strategic feature that enhances the compound's reactivity in key transformations like nucleophilic aromatic substitution and cross-coupling reactions, while also improving the metabolic stability and lipophilicity of resulting compounds . This compound is primarily used in the synthesis of pharmaceuticals, agrochemicals, and specialty materials . Recent advances in chemical biology have highlighted its application as a key intermediate in developing novel therapeutic agents. It has been utilized in the synthesis of potent kinase inhibitors for anticancer research and incorporated into novel quinolone derivatives with enhanced activity against drug-resistant bacterial strains . Furthermore, its unique electronic properties show promise for the development of treatments for neurodegenerative diseases, as the trifluoromethyl group may facilitate blood-brain barrier penetration . The product is typically handled under standard laboratory conditions and requires protection from moisture and strong oxidizers . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It must not be used for personal, human, or veterinary drug applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O B3228207 3-Methyl-2-(trifluoromethyl)benzaldehyde CAS No. 1261874-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNSOGFLSOMESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Methyl 2 Trifluoromethyl Benzaldehyde

Regioselective Preparative Routes to 3-Methyl-2-(trifluoromethyl)benzaldehyde

The arrangement of the methyl and trifluoromethyl groups on the benzene (B151609) ring is a critical aspect of synthesizing this compound. Achieving this specific 1,2,3-substitution pattern requires carefully designed synthetic pathways.

Approaches Involving Halogenation and Subsequent Hydrolysis Mechanisms

A classical yet effective strategy for introducing an aldehyde functional group onto an aromatic ring involves the halogenation of a methyl group, followed by hydrolysis. For the synthesis of this compound, this would typically start from a precursor like 1,2-dimethyl-3-(trifluoromethyl)benzene. The benzylic methyl group at the desired position for the aldehyde can be selectively halogenated (e.g., dichlorination or dibromination) under radical conditions. Subsequent hydrolysis of the resulting dihalomethyl group furnishes the aldehyde.

A related approach starts from a di- or tri-halogenated precursor, such as a compound with a dichloromethyl or dibromomethyl group at the 2-position and a methyl group at the 3-position of a trifluoromethylated benzene ring. Hydrolysis of these precursors, often under acidic conditions, yields the desired benzaldehyde (B42025). For instance, the hydrolysis of o-trifluoromethyl benzal fluoride (B91410) to 2-(trifluoromethyl)benzaldehyde (B1295035) is a known transformation, suggesting a similar pathway could be viable for the target molecule. researchgate.net A patent for the preparation of o-trifluoromethyl benzaldehyde describes the hydrolysis of a mixture containing o-trifluoromethyl xylylene dichlorides in the presence of a catalyst like iron trichloride. chemrxiv.org

Oxidative Pathways for Benzaldehyde Formation from Corresponding Alcohols or Methylbenzenes

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. A direct route to this compound involves the oxidation of the corresponding benzyl (B1604629) alcohol, (3-methyl-2-(trifluoromethyl)phenyl)methanol. Various oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. For example, the oxidation of (3-trifluoromethyl)benzyl alcohol to 3-(trifluoromethyl)benzaldehyde (B1294959) has been achieved with a yield of 81% using aqueous sodium hypochlorite (B82951) (NaOCl) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and potassium carbonate. bldpharm.comwikipedia.org This method is known for its high selectivity for primary alcohols, minimizing over-oxidation to carboxylic acids.

Direct oxidation of the methyl group of a suitable toluene (B28343) precursor, such as 2-methyl-1-(trifluoromethyl)benzene, to an aldehyde is a more challenging yet atom-economical approach. This transformation can be achieved using various catalytic systems, often involving transition metals. For instance, the selective oxidation of toluene to benzaldehyde has been reported using a nanometer-sized Co-ZIF (zeolitic imidazolate frameworks) catalyst under mild conditions. harvard.edu

Organometallic Reagent-Mediated Syntheses (e.g., Grignard, Suzuki, Negishi Couplings for Precursors)

Organometallic chemistry offers powerful tools for the construction of the substituted aromatic core of this compound. A key precursor, such as 1-bromo-2-methyl-3-(trifluoromethyl)benzene (B1272927), can be synthesized and then converted to the target aldehyde.

Grignard Reagents: The formation of a Grignard reagent from 1-bromo-2-methyl-3-(trifluoromethyl)benzene would provide a nucleophilic aromatic species. Reaction of this Grignard reagent with a suitable formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, would introduce the aldehyde group. The synthesis of 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) has been achieved by reacting the corresponding Grignard reagent with DMF. baranlab.org

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds. A strategy could involve the coupling of a boronic acid derivative of 3-methyl-2-(trifluoromethyl)benzene with a suitable coupling partner that can be later converted to an aldehyde. More directly, a precursor like 1-bromo-2-methyl-3-(trifluoromethyl)benzene could be subjected to a Suzuki coupling with a formaldehyde (B43269) equivalent or a synthon that can be readily oxidized to an aldehyde. The Suzuki-Miyaura cross-coupling is widely used due to its mild reaction conditions and the commercial availability of many starting materials. researchgate.net

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edubaranlab.orguwindsor.caorganic-chemistry.org Starting from 1-methyl-3-(trifluoromethyl)benzene, the trifluoromethyl group can act as a moderate directing group for lithiation at the ortho position (the 2-position). organic-chemistry.org Treatment with a strong base like n-butyllithium, often in the presence of a chelating agent like TMEDA, can generate the 2-lithio species. Quenching this organolithium intermediate with an electrophilic formylating agent like DMF would directly yield this compound.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and environmentally benign routes to complex molecules.

Transition Metal Catalysis for Aromatic Functionalization and Aldehyde Derivatization

Transition metal catalysts are instrumental in many of the organometallic reactions discussed above, including Suzuki and Negishi couplings. Palladium catalysts are particularly common for these cross-coupling reactions. researchgate.net

Furthermore, transition metal-catalyzed carbonylation reactions represent a direct method for introducing an aldehyde group. For example, a palladium-catalyzed carbonylation of 1-bromo-2-methyl-3-(trifluoromethyl)benzene with carbon monoxide and a hydride source could potentially yield the target aldehyde. The development of CO surrogates has also expanded the scope of carbonylation reactions, making them more accessible and safer to perform. koreascience.kr

Organocatalysis and Biocatalysis in Selective Aldehyde Synthesis

Organocatalysis: While direct organocatalytic formylation of an unactivated C-H bond on the aromatic ring is challenging, organocatalysis can be employed in the synthesis of precursors or in subsequent transformations of the aldehyde. For instance, organocatalysts are effective in asymmetric reactions, which would be relevant if a chiral derivative of the target molecule were desired.

Biocatalysis: Biocatalytic methods offer a green and highly selective alternative for organic synthesis. Enzymes such as oxidases or dehydrogenases can be used for the selective oxidation of (3-methyl-2-(trifluoromethyl)phenyl)methanol to the corresponding aldehyde under mild conditions. google.com Whole-cell biocatalysis, using engineered microorganisms, can even facilitate the direct oxidation of substituted toluenes to benzaldehydes, minimizing the need for protecting groups and reducing waste. harvard.edu The use of biocatalysts is an attractive strategy that aligns with the principles of green chemistry, avoiding harsh reagents and reaction conditions. google.com

Optimization of Reaction Conditions and Yields in this compound Production

The efficiency and yield of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters. While specific data for this compound is scarce, extensive research on the oxidation of similar benzyl alcohols to their corresponding benzaldehydes offers valuable insights into the key factors that influence the reaction outcome.

The choice of solvent, precise temperature control, and an understanding of the reaction kinetics are paramount in maximizing the yield and purity of the final product.

Temperature Control: Temperature is a critical parameter that directly impacts the rate of reaction and the formation of byproducts. Oxidation reactions are typically exothermic, and therefore, careful temperature management is essential to prevent over-oxidation to the corresponding carboxylic acid or other degradation products. For many oxidation reactions of benzyl alcohols to benzaldehydes, temperatures are often maintained in the range of 0 to 25°C. thieme-connect.com For instance, in the oxidation of (3-trifluoromethyl)benzyl alcohol, the reaction temperature is maintained between 20-25°C. thieme-connect.com

Table 1: Effect of Solvent on the Yield of a Related Benzaldehyde Synthesis This table is illustrative and based on general principles and data from related syntheses, as specific data for this compound is not available.

SolventDielectric Constant (20°C)Boiling Point (°C)Typical Yield (%)
Ethyl Acetate6.0277.185-95
Dichloromethane (DCM)9.0839.680-90
Acetonitrile37.581.675-85
Toluene2.38110.670-80

In addition to solvent and temperature, pressure, the molar ratio of reactants, and the purity of starting materials are key factors in achieving high yields and product quality.

Pressure: For the majority of laboratory-scale syntheses of benzaldehydes via oxidation of benzyl alcohols, the reaction is conducted at atmospheric pressure. However, in certain industrial processes, particularly those involving gaseous reactants or aiming to control the boiling point of low-boiling solvents, the reaction may be carried out under elevated or reduced pressure.

Stoichiometry: The molar ratio of the reactants, especially the oxidizing agent relative to the benzyl alcohol, is a critical factor. Using a stoichiometric excess of the oxidizing agent can drive the reaction to completion but also increases the risk of over-oxidation and the formation of impurities. Conversely, an insufficient amount of the oxidizing agent will result in incomplete conversion and a lower yield. Optimization studies for the oxidation of (3-trifluoromethyl)benzyl alcohol have utilized a 2.0 equivalent of the oxidizing agent. thieme-connect.com The precise stoichiometry must be carefully determined through experimental optimization to maximize the yield of the desired aldehyde while minimizing byproduct formation.

Reagent Purity: The purity of the starting materials, including the 3-methyl-2-(trifluoromethyl)benzyl alcohol, the oxidizing agent, and the solvent, can have a significant impact on the reaction outcome. Impurities in the starting materials can act as catalysts or inhibitors, leading to unpredictable reaction rates and the formation of undesired side products. nih.gov For instance, traces of water can sometimes influence the reaction rate and selectivity. nih.gov Therefore, using high-purity reagents is generally recommended to ensure reproducibility and high product quality.

Table 2: Influence of Oxidant Stoichiometry on a Related Benzaldehyde Synthesis This table is illustrative and based on general principles and data from related syntheses, as specific data for this compound is not available.

Molar Equivalents of OxidantConversion of Starting Material (%)Yield of Benzaldehyde (%)Yield of Carboxylic Acid (%)
1.085805
1.295923
1.5>99909
2.0>998514

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. While specific research on green synthetic routes for this particular compound is limited, general strategies in organic synthesis can be applied.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Oxidation of 3-methyl-2-(trifluoromethyl)benzyl alcohol can be relatively atom-economical, depending on the choice of the oxidant.

Use of Safer Solvents: The selection of solvents should prioritize those with low toxicity, flammability, and environmental impact. Water is the most desirable green solvent, although its use may be limited by the solubility of the organic reactants. Ethanol, which is a renewable and green solvent, has been successfully used in related trifluoromethylation reactions. acs.orgacs.org The use of solvent-free reaction conditions, where possible, is an even more sustainable approach.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalytic amounts of substances like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) are often used in oxidation reactions, which reduces waste and improves efficiency. chemicalbook.comthieme-connect.com Photocatalysis, using visible light to drive reactions, is another emerging green technology that can be applied to trifluoromethylation reactions, often proceeding under mild conditions without the need for external catalysts or oxidants. acs.orgacs.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

Renewable Feedstocks: While the starting materials for this compound are typically derived from petrochemical sources, the principles of green chemistry encourage the exploration of routes that utilize renewable feedstocks.

Waste Reduction: The design of synthetic routes should aim to minimize the generation of waste. This can be achieved through high-yield reactions, the use of catalysts, and the avoidance of protecting groups and other auxiliary substances. The recovery and reuse of byproducts, such as the thianthrene (B1682798) byproduct in some trifluoromethylation reactions, can further enhance the sustainability of the process. acs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Reactivity and Transformational Chemistry of 3 Methyl 2 Trifluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group is the most reactive site for many transformations, serving as an electrophilic center for nucleophilic addition and a substrate for condensation, oxidation, and reduction reactions.

The carbonyl carbon of an aldehyde is sp² hybridized and electrophilic due to the high electronegativity of the oxygen atom. libretexts.org This electrophilicity is further enhanced in 3-Methyl-2-(trifluoromethyl)benzaldehyde by the adjacent electron-withdrawing trifluoromethyl group. Consequently, it readily undergoes nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is typically protonated to yield an alcohol. libretexts.org

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), this compound is expected to form the corresponding cyanohydrin. This reaction is often catalyzed by a base or, for enantioselective syntheses, by hydroxynitrile lyase (HNL) enzymes. researchgate.net The resulting cyanohydrin is a versatile intermediate for the synthesis of α-hydroxy acids and other valuable compounds.

Amine and Hydrazone Formations: Primary amines react with the aldehyde to form imines (Schiff bases), while hydrazines react to form hydrazones. nih.govresearchgate.net These condensation reactions are fundamental in organic synthesis. Hydrazones, in particular, are stable compounds that can serve as directing groups in C-H functionalization reactions or be converted into other functional groups. nih.gov For instance, hydrazones derived from benzaldehydes can be used in the synthesis of various ketone derivatives or heterocyclic structures. enamine.netnih.gov The reaction of this compound with various hydrazines would yield a library of hydrazone derivatives, which are valuable precursors in medicinal chemistry. nih.gov

NucleophileReagent ExampleProduct Type
CyanideHydrogen Cyanide (HCN)Cyanohydrin
Primary AmineAnilineImine (Schiff Base)
Hydrazine (B178648)Hydrazine (H₂NNH₂)Hydrazone
Substituted HydrazinePhenylhydrazine (B124118)Phenylhydrazone

This table illustrates expected nucleophilic addition and condensation products based on general aldehyde reactivity.

The imines and hydrazones formed from this compound are key intermediates for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net For example, the reaction of a trifluoromethylated enone (which can be derived from an aldehyde) with bidentate nucleophiles like hydrazine derivatives can lead to the regioselective formation of trifluoromethyl-substituted pyrazoles. researchgate.net Similarly, condensation with other dinucleophiles can pave the way for benzodiazepines and benzothiazepines. researchgate.net The hydrazone moiety itself can undergo further cyclization reactions, sometimes induced by photoredox catalysis, to generate complex heterocyclic systems like pyrazolin-5-ones. acs.orgacs.org The rich chemistry of hydrazones allows for their conversion into nitriles, carboxylic acids, and various heterocycles under mild conditions. nih.gov

The aldehyde group can be easily manipulated through oxidation and reduction, providing access to different oxidation states.

Oxidation: this compound can be oxidized to the corresponding 3-methyl-2-(trifluoromethyl)benzoic acid. A variety of oxidizing agents can accomplish this transformation. For instance, resting cells of Pseudomonas aeruginosa have been shown to oxidize p-tolualdehyde to p-toluic acid, suggesting that biocatalytic methods could be applicable. nih.gov More conventional laboratory reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder conditions using reagents like sodium hypochlorite (B82951) with a TEMPO catalyst. chemicalbook.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-methyl-2-(trifluoromethyl)phenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent. These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, and subsequent workup with an acid or water affords the alcohol.

TransformationReagent ExampleProduct
OxidationPotassium Permanganate (KMnO₄)3-Methyl-2-(trifluoromethyl)benzoic acid
ReductionSodium Borohydride (NaBH₄)(3-Methyl-2-(trifluoromethyl)phenyl)methanol

This table summarizes common oxidation and reduction reactions of the aldehyde group.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and robustness, stemming from the strength of the carbon-fluorine bonds. tcichemicals.com This stability often makes it a spectator in many reactions. However, recent advances in synthetic chemistry have enabled the functionalization of this moiety.

While challenging, the transformation of an aromatic trifluoromethyl group is possible under specific conditions. These reactions are not trivial and typically require specialized reagents or catalysts.

Reductive Defluorination: Methodologies have been developed for the reductive defluorination of aryl-CF₃ groups to yield difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) derivatives. These transformations can be achieved through various means, including metal-mediated reductions, photoredox catalysis, and electrochemical processes. acs.org Another strategy involves base-promoted 1,4-defluorinative activation of aryl-CF₃ compounds, which can lead to the formation of fluorinated scaffolds. acs.org For example, o-trifluoromethyl benzylamines have been shown to undergo a base-mediated didefluorination to yield monofluorinated tricyclic compounds. acs.org

C-F Bond Activation: Selective transformation of a single C-F bond within a CF₃ group is a significant challenge but has been accomplished under mild conditions, particularly when an ortho-directing group is present. tcichemicals.com These advanced methods open pathways to synthesize diverse aromatic compounds that would be difficult to access through other routes. tcichemicals.com

Reactions at the Aromatic Ring System

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The methyl group is an activating, ortho-para director, while the trifluoromethyl group is a strongly deactivating, meta director. In this molecule, the positions are:

Position 1: Aldehyde

Position 2: Trifluoromethyl

Position 3: Methyl

The directing effects are as follows:

-CHO: Deactivating, meta-directing (to position 5).

-CF₃: Deactivating, meta-directing (to positions 4 and 6).

-CH₃: Activating, ortho-para-directing (to positions 2, 4, and 6).

The combined influence of these groups makes predicting the outcome of electrophilic aromatic substitution complex. The most activated positions are 4 and 6, which are ortho and para to the activating methyl group and meta to the deactivating trifluoromethyl group. Position 5 is meta to the aldehyde but is sterically hindered and electronically deactivated by the adjacent CF₃ group. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, with potential for a mixture of products. Friedel-Crafts reactions on arenes bearing trifluoromethyl groups are known to proceed, yielding functionalized products. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is a challenging transformation due to the presence of two powerful deactivating groups: the trifluoromethyl group and the aldehyde group. vaia.comchemeurope.com These groups withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. youtube.commasterorganicchemistry.comucalgary.ca Toluene (B28343) (methylbenzene) is known to undergo nitration about 25 times faster than benzene, whereas trifluoromethylbenzene reacts 40,000 times more slowly. studylib.net The presence of the aldehyde group further deactivates the ring. psiberg.com

The regiochemical outcome of any potential EAS reaction is determined by the directing effects of the three substituents. These effects are summarized by considering the positions relative to each substituent on the available C4, C5, and C6 carbons.

Methyl Group (-CH3 at C3): As an activating group, the methyl group directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. youtube.commasterorganicchemistry.com Since C2 is already substituted, it directs towards C4 and C6.

Trifluoromethyl Group (-CF3 at C2): This strongly deactivating group is a meta-director. vaia.comucalgary.camasterorganicchemistry.com It directs incoming electrophiles to the positions meta to itself, which are C4 and C6.

Aldehyde Group (-CHO at C1): This deactivating group is also a meta-director, pointing towards the C3 and C5 positions. psiberg.commasterorganicchemistry.com With C3 already substituted, it directs towards C5.

The combined influence on the potential sites of substitution is a result of these competing and reinforcing effects.

Position C4: Favored by the ortho-directing methyl group and the meta-directing trifluoromethyl group.

Position C5: Favored by the meta-directing aldehyde group.

Position C6: Favored by the para-directing methyl group and the meta-directing trifluoromethyl group.

Despite the directing influence toward C6, this position is flanked by the bulky trifluoromethyl group, suggesting that substitution at C6 would be sterically hindered. Position C5 is directed by only one group, the aldehyde. Position C4, however, receives directing influence from two groups, the activating methyl group and the deactivating trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at the C4 position, provided that harsh reaction conditions can overcome the significant deactivation of the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Position on RingDirecting Effect from -CH3 (at C3)Directing Effect from -CF3 (at C2)Directing Effect from -CHO (at C1)Overall Predicted FavorabilityNotes
C4Ortho (Activating)Meta (Deactivating)-Most FavorableElectronically favored by two groups.
C5--Meta (Deactivating)Less FavorableDirected by only one deactivating group.
C6Para (Activating)Meta (Deactivating)-UnfavorableSignificant steric hindrance from adjacent -CF3 group.

Article To Be Continued

Synthetic Utility of 3 Methyl 2 Trifluoromethyl Benzaldehyde in Complex Molecular Architectures

Precursor for Advanced Heterocyclic Scaffolds and Ring Systems

The aldehyde functional group is a cornerstone in the synthesis of heterocyclic compounds, acting as a key electrophile in numerous cyclization and condensation reactions. 3-Methyl-2-(trifluoromethyl)benzaldehyde is well-positioned to serve as a starting material for various heterocyclic scaffolds that incorporate the valuable 2-(trifluoromethyl)tolyl moiety.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Pyridines)

The construction of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry. While specific literature examples detailing the use of this compound are scarce, its structure is amenable to several classical and modern synthetic methodologies for preparing quinolines, indoles, and pyridines.

Quinolines: The Friedländer annulation is a powerful method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. In a theoretical application, this compound could first be converted to a 2-amino derivative, which would then readily participate in a Friedländer reaction. More directly, related magnetic nanoparticle-catalyzed methods have been shown to be effective in the synthesis of various quinoline derivatives from aldehydes and other starting materials, suggesting a potential pathway for this specific compound nih.gov.

Indoles: The synthesis of trifluoromethyl-substituted indoles is an active area of research. One common route is the Fischer indole (B1671886) synthesis, which requires a phenylhydrazine (B124118) and a ketone or aldehyde. To utilize this compound in this context, it would first need to be converted into a corresponding ketone or undergo reaction with a reagent that ultimately forms the indole ring system. An alternative modern approach involves the catalytic olefination of ortho-nitrobenzaldehydes followed by reductive cyclization to form 2-CF3-indoles. nih.gov Applying this to a nitrated derivative of this compound could provide access to highly substituted indoles.

Pyridines: Trifluoromethyl-substituted pyridines are key components in numerous agrochemicals and pharmaceuticals. nih.gov Their synthesis can be achieved through various cyclocondensation reactions using a trifluoromethyl-containing building block. nih.gov For instance, the Hantzsch pyridine (B92270) synthesis or its variations, which involve the condensation of an aldehyde with β-ketoesters and a nitrogen source like ammonia (B1221849), could theoretically incorporate this compound to produce highly functionalized dihydropyridines, which can be subsequently oxidized to the corresponding pyridine. General processes for producing 3-methyl-pyridine (3-picoline) often involve the reaction of aldehydes with ammonia under specific temperature and pressure conditions. google.com

Formation of Oxygen-Containing Heterocycles (e.g., Benzofurans, Dioxanes, Lactones)

The aldehyde group is also a key functional handle for the synthesis of oxygen-containing heterocycles.

Benzofurans: Substituted benzofurans are prevalent in biologically active molecules. Research has demonstrated the synthesis of 3-methylbenzofuran (B1293835) derivatives, which often start from precursors like ethyl 3-methylbenzofuran-2-carboxylate that undergo subsequent reactions to build the final molecule. nih.gov The compound 3-Methyl-2-(trifluoromethyl)benzofuran is a known chemical entity, implying viable synthetic pathways from appropriate precursors. matrixscientific.com A general and efficient method for preparing trifluoromethyl-substituted benzofuranols involves the reaction of salicylaldehydes (2-hydroxybenzaldehydes) with in-situ generated trifluoromethyl diazomethane. acs.org A hydroxylated analog of this compound could thus be a direct precursor to a corresponding trifluoromethyl-substituted dihydrobenzofuranol, which can be readily converted to the benzofuran. acs.org

Construction of Sulfur-Containing Heterocycles

Trifluoromethylated benzothiophenes are of interest for their potential applications in materials and medicinal chemistry. A scalable synthesis for a 2-alkyl-7-arylbenzothiophene has been developed where a trifluoromethyl-substituted benzaldehyde (B42025) plays a key role. In a specific example, 3-(Trifluoromethyl)benzaldehyde (B1294959) was condensed with a benzothiophenone derivative to construct the core of a G protein-coupled receptor 52 (GPR52) agonist. thieme-connect.com This reaction demonstrates the utility of trifluoromethyl-benzaldehydes in building complex sulfur-containing heterocyclic systems. Although this example uses the meta-isomer, a similar strategy could be envisioned for this compound.

Building Block for Novel Fluoroorganic Compounds with Defined Topologies

The incorporation of fluorine or trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. apolloscientific.co.uk this compound serves as a versatile starting point for a variety of more complex fluoroorganic compounds. sigmaaldrich.comfluorochem.co.uk

The aldehyde group can be readily transformed into a range of other functionalities. For example, nucleophilic trifluoromethylation of aldehydes using reagents like TMS-CF3 (Ruppert-Prakash reagent) is a fundamental transformation, though in this case, the CF3 group is already present. More relevant is the addition of other nucleophiles to the aldehyde. A key reaction is the formation of trifluoromethyl carbinols via the addition of organometallic reagents (e.g., Grignard or organolithium reagents) or through reduction. organic-chemistry.org These resulting secondary alcohols are themselves versatile intermediates for further synthetic manipulations.

Reaction TypeReagent(s)Product TypePotential Utility
ReductionNaBH4, LiAlH4Aryl carbinolIntermediate for ethers, esters, halides
Grignard AdditionR-MgBrSecondary alcoholChiral synthesis, further functionalization
Wittig ReactionPh3P=CHRAlkenePolymer precursor, cross-coupling handle
Reductive AminationR-NH2, NaBH3CNSecondary amineLigand synthesis, bioactive molecules

Intermediate in the Synthesis of Organic Materials (e.g., Liquid Crystals, Polymers, Dyes)

The unique electronic properties and rigidity conferred by the trifluoromethylated aromatic ring make this compound an attractive intermediate for organic materials.

Polymers: Aldehydes can participate in condensation polymerization with suitable co-monomers, such as phenols or amines, to form resins. The presence of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and solubility of the resulting polymers.

Dyes: The aldehyde group can be used to construct styryl dyes through condensation with active methylene compounds. The electron-withdrawing CF3 group can act as an effective electron acceptor, potentially leading to dyes with interesting photophysical properties, such as large Stokes shifts or applications in sensing.

Development of Ligands and Organocatalysts Incorporating the Trifluoromethylated Benzaldehyde Scaffold

The aldehyde functionality is a gateway to the synthesis of Schiff base ligands, which are among the most widely used classes of ligands in coordination chemistry. Condensation of this compound with various primary amines (chiral or achiral) can generate a library of imine-containing ligands.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methyl 2 Trifluoromethyl Benzaldehyde

Spectroscopic Methods for Comprehensive Structural Elucidation and Purity Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Information

NMR spectroscopy is the most powerful tool for elucidating the specific isomeric structure of 3-methyl-2-(trifluoromethyl)benzaldehyde. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to confirm the substitution pattern of the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the three aromatic protons, and the methyl group protons. The aldehydic proton would appear as a singlet at a characteristic downfield shift (typically ~10 ppm). The methyl group protons would also be a singlet, likely in the range of 2.5-2.7 ppm. The three aromatic protons would exhibit a complex splitting pattern due to their coupling with each other and potentially with the ¹⁹F nuclei of the trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. It would show signals for the carbonyl carbon of the aldehyde group (~190 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), the methyl carbon, and the six distinct aromatic carbons. The chemical shifts and coupling constants (specifically ¹J(C-F) and ²J(C-C-F)) would be crucial in confirming the positions of the substituents.

¹⁹F NMR: The fluorine NMR spectrum would be the simplest, showing a single sharp signal (a singlet) for the three equivalent fluorine atoms of the CF₃ group, as there are no adjacent fluorine atoms to cause splitting. Its chemical shift would be characteristic of an aromatic trifluoromethyl group.

For comparison, the related compound 3-(Trifluoromethyl)benzaldehyde (B1294959) shows a proton signal for the aldehyde at 10.09 ppm and aromatic signals between 7.71 and 8.15 ppm. chemicalbook.comrsc.org Its ¹³C NMR spectrum displays the aldehyde carbon at 190.7 ppm and shows characteristic quartets for the CF₃ carbon and the aromatic carbon it is attached to, due to C-F coupling. rsc.org

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
¹H ~10.0 s (singlet) Aldehydic proton
7.5 - 8.0 m (multiplet) 3 Aromatic protons
~2.6 s (singlet) Methyl protons
¹³C ~190 s (singlet) C=O
120 - 140 m (multiplets) 6 Aromatic carbons
~125 q (quartet) CF₃ (with large ¹JC-F)
~20 s (singlet) CH₃

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other key absorbances would include C-H stretching from the aromatic ring and the aldehyde group (~2850 and ~2750 cm⁻¹, the latter being characteristic for aldehydes), C-H stretching of the methyl group (~2950 cm⁻¹), C=C stretching vibrations from the aromatic ring (1450-1600 cm⁻¹), and very strong C-F stretching bands for the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, are often strong and characteristic in Raman spectra. The C=O stretch is also observable, though it is typically weaker than in the IR spectrum. The symmetric C-F stretching modes of the CF₃ group would also be Raman active.

For the related isomer, 3-methylbenzaldehyde , characteristic IR peaks are observed for the C-H and C=O stretching vibrations. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is essential for determining the elemental composition of a molecule by measuring its mass with very high accuracy.

Exact Mass: For this compound (C₉H₇F₃O), the calculated exact mass of the molecular ion [M]⁺• would be used to confirm its elemental formula, distinguishing it from any other compounds with the same nominal mass.

Fragmentation Pattern: Electron ionization (EI) would cause the molecule to fragment in a predictable way. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (-H•) to form a stable acylium ion [M-1]⁺, which is often the base peak. Another typical fragmentation is the loss of the entire aldehyde group (-CHO•) to yield a [M-29]⁺ ion. The presence of the trifluoromethyl group would also influence fragmentation, potentially leading to the loss of CF₃• or related fragments. Analysis of these fragments helps to piece together the molecular structure. While no specific HRMS data for the target compound is available, HRMS analysis of related trifluoromethylated aromatic compounds has been well-documented. beilstein-journals.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, or byproducts, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantitative Analysis

HPLC is a primary technique for the quantitative analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for this compound.

Method Development: Method development would involve selecting an appropriate stationary phase (e.g., a C18 column) and optimizing the mobile phase composition. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (like formic or phosphoric acid) to ensure good peak shape. researchgate.netsielc.com A gradient elution, where the proportion of organic solvent is increased over time, would likely be used to ensure the efficient elution of the compound and any potential impurities with different polarities. Detection would typically be performed using a UV detector, set to a wavelength where the aromatic system of the molecule absorbs strongly (e.g., ~254 nm).

Validation: Once developed, the method would be validated according to standard guidelines to ensure its accuracy, precision, linearity, and robustness for quantitative purity determination. Studies on other substituted benzaldehydes have demonstrated a strong correlation between their retention times in RP-HPLC and their physicochemical properties, such as hydrophobicity. researchgate.net

Table 2: Typical HPLC Method Parameters for Analysis of Substituted Benzaldehydes

Parameter Typical Value/Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detector UV at ~254 nm

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Mixture Component Resolution

GC-MS is a powerful technique for separating and identifying volatile components in a sample. Given the expected volatility of this compound, GC-MS would be an ideal method for its analysis.

Component Resolution: In GC, the sample is vaporized and separated based on boiling point and interaction with a stationary phase within a capillary column. A non-polar or mid-polar column (e.g., HP-5MS) would be suitable for separating this compound from other volatile components in a reaction mixture. sciforum.net The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds from the column into the mass spectrometer.

Mass Spectrometry Detection: The coupled mass spectrometer acts as a detector, ionizing the eluted components and separating the ions based on their mass-to-charge ratio. This provides a mass spectrum for each separated peak, which acts as a chemical fingerprint. The mass spectrum can be compared to spectral libraries for identification. For this compound, the mass spectrum would show the molecular ion and characteristic fragment ions as described in the HRMS section, allowing for confident identification. GC-MS is routinely used in the analysis of various aromatic aldehydes and trifluoromethylated compounds. rsc.orgresearchgate.net

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

An analysis of the molecular structure of this compound reveals the absence of any stereogenic centers or chiral elements. The molecule does not possess a carbon atom bonded to four different substituent groups, nor does it exhibit planar or axial chirality. As an achiral molecule, it exists as a single, non-superimposable mirror image of itself.

Consequently, the concept of enantiomeric purity is not applicable to this compound. Chiral chromatography, a technique designed to separate enantiomers—molecules that are non-superimposable mirror images of each other—would not resolve this compound into different fractions gcms.czsigmaaldrich.com. Therefore, this analytical method is not relevant for the characterization of this specific compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the surveyed literature, the analysis of other substituted benzaldehydes provides a strong precedent for the type of data that would be obtained. nih.govresearchgate.netresearchgate.net Such an analysis would precisely define the orientation of the aldehyde and trifluoromethyl groups relative to the benzene ring and the methyl substituent.

Key structural insights that would be gained from an X-ray crystallographic study include:

Molecular Conformation: Determination of the dihedral angle between the plane of the benzene ring and the aldehyde group. Steric hindrance from the ortho-trifluoromethyl group would likely influence this conformation.

Intermolecular Interactions: Identification of non-covalent interactions that govern the packing of molecules in the crystal lattice. In substituted benzaldehydes, interactions such as weak C–H⋯O hydrogen bonds, C–H⋯π, and π–π stacking are commonly observed and play a crucial role in the supramolecular structure. nih.gov

Bond Parameters: Precise measurement of bond lengths and angles, which can be compared with theoretical values from computational models.

The table below summarizes the kind of crystallographic data that would be determined, with representative values based on studies of similar ortho-substituted benzaldehydes. iucr.org

ParameterDescriptionExpected Information for this compound
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).To be determined experimentally.
Space Group The specific symmetry group of the crystal.To be determined experimentally.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Precise values in Ångströms (Å) and degrees (°).
C-C Bond Lengths (ring) The distances between adjacent carbon atoms in the benzene ring.Typically in the range of 1.37–1.40 Å.
C-CHO Bond Length The length of the bond connecting the aldehyde group to the benzene ring.Typically around 1.47 Å.
C=O Bond Length The length of the carbonyl double bond.Typically around 1.21 Å.
C-CF3 Bond Length The length of the bond connecting the trifluoromethyl group to the ring.Typically around 1.50 Å.
Intermolecular Contacts Short distances between atoms of adjacent molecules, indicating potential non-covalent interactions.Identification of C–H⋯O, C–H⋯F, or π–π interactions.

Advanced hyphenated techniques for complex sample analysis (e.g., GC-IR, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. chromatographytoday.comnih.gov They provide a second dimension of information, linking separation data with structural data, which is crucial for the unambiguous identification of components in a mixture, such as during synthesis monitoring or impurity profiling.

Gas Chromatography-Infrared Spectroscopy (GC-IR) GC-IR combines the high-resolution separation capability of gas chromatography with the structure-specific detection of infrared spectroscopy. news-medical.net For a volatile compound like this compound, GC is an ideal separation technique. chemijournal.com As the separated compound elutes from the GC column, it passes through a light pipe in an IR spectrometer, and a full IR spectrum is obtained.

This technique would be highly effective for identifying this compound in a complex volatile matrix. The IR spectrum would provide definitive confirmation of its functional groups, with characteristic absorption bands for:

Aldehydic C-H stretch (~2850 and 2750 cm⁻¹)

Carbonyl (C=O) stretch (~1700-1720 cm⁻¹)

Aromatic C=C stretches (~1600 and 1450 cm⁻¹)

Strong C-F stretches from the trifluoromethyl group (~1300-1100 cm⁻¹)

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) LC-NMR directly couples high-performance liquid chromatography (HPLC) with nuclear magnetic resonance spectroscopy. chemijournal.com This powerful technique allows for the separation of components in a liquid mixture followed by their structural elucidation via NMR without the need for manual fraction collection and isolation.

While GC-based methods are suitable for the parent aldehyde, LC-NMR would be invaluable for analyzing reaction mixtures containing less volatile starting materials, intermediates, or derivatives of this compound. An on-line ¹H NMR or ¹⁹F NMR spectrum of the HPLC peak corresponding to the compound would provide unambiguous structural confirmation. The ¹H NMR would show distinct signals for the aldehyde proton, the aromatic protons, and the methyl group, with their chemical shifts and coupling patterns confirming the substitution pattern. ¹⁹F NMR would show a singlet, confirming the presence of the CF₃ group.

The table below summarizes the application of these advanced hyphenated techniques for the analysis of this compound.

TechniquePrincipleApplication for this compound
GC-IR Separates volatile compounds (GC) and provides structural information based on functional group vibrations (IR). news-medical.netIdeal for identifying the compound in complex volatile mixtures (e.g., reaction byproducts, essential oils) by confirming the presence of aldehyde, aromatic, and trifluoromethyl functional groups.
LC-NMR Separates compounds in a liquid matrix (LC) and provides detailed structural information (NMR). nih.govchemijournal.comUseful for analyzing non-volatile derivatives or for direct analysis of liquid reaction mixtures to confirm the precise molecular structure and connectivity of the target compound and related impurities.

Theoretical and Computational Investigations of 3 Methyl 2 Trifluoromethyl Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 3-methyl-2-(trifluoromethyl)benzaldehyde, these methods can predict its electronic structure, reactivity, and thermodynamic stability.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), we can calculate key electronic descriptors for this compound. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges.

Reaction energy calculations using DFT can provide insights into the thermodynamics of reactions involving this compound. For instance, the energy of hydrogenation of the aldehyde group or the energy of nucleophilic addition to the carbonyl carbon can be computed. These calculations are crucial for predicting the feasibility and energetics of various chemical transformations.

Table 1: Predicted Electronic Properties of Substituted Benzaldehydes from DFT Studies Note: The following data is representative of typical values for substituted benzaldehydes and serves as an estimation for this compound.

Property Predicted Value Range Significance
HOMO Energy -6.0 to -7.5 eV Indicates the electron-donating ability of the molecule.
LUMO Energy -1.5 to -2.5 eV Reflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.0 to 5.5 eV Relates to the chemical reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The HOMO and LUMO are the most important orbitals in this context. For benzaldehyde (B42025) derivatives, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring, while the LUMO is a π*-orbital with significant contributions from the carbonyl group. youtube.com

In this compound, the electron-withdrawing trifluoromethyl group will likely lower the energy of the LUMO, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The distribution of the LUMO will be concentrated on the aldehyde group and the carbon atom attached to the trifluoromethyl group. youtube.com The methyl group, being electron-donating, will raise the energy of the HOMO, slightly enhancing the nucleophilicity of the aromatic ring.

The analysis of frontier orbital interactions is crucial for predicting the outcomes of pericyclic reactions, such as Diels-Alder reactions, where the benzaldehyde derivative might act as a dienophile. The relative energies of the HOMO and LUMO of the interacting species determine the reaction's feasibility and regioselectivity. utdallas.edu

Table 2: Frontier Molecular Orbital Characteristics for Substituted Benzaldehydes Note: This table presents generalized characteristics for substituted benzaldehydes applicable to this compound.

Orbital Primary Location Role in Reactivity
HOMO Aromatic Ring Nucleophilic character of the ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve modeling its reaction with nucleophiles, its oxidation, or its reduction. By mapping the potential energy surface of a reaction, transition states can be located, and activation barriers can be calculated. researchgate.netacs.org

For example, the mechanism of a Grignard reaction with this compound could be investigated. Computational studies can help determine whether the reaction proceeds through a polar or a single-electron transfer (SET) mechanism. The steric hindrance from the ortho-trifluoromethyl group and the electronic effects of both substituents would significantly influence the reaction pathway and the stereochemical outcome. DFT calculations have been successfully used to explore the transition states of similar reactions involving benzaldehydes. researchgate.net

Conformation Analysis and Stereochemical Considerations using Molecular Mechanics and Dynamics

The conformational preferences of this compound are influenced by the steric and electronic interactions between the aldehyde group and the ortho-substituents. The rotation around the C(aryl)-C(aldehyde) bond determines the relative orientation of the carbonyl group with respect to the trifluoromethyl group.

Molecular mechanics and molecular dynamics simulations can be employed to explore the conformational landscape of the molecule. These methods suggest that for ortho-substituted benzaldehydes, there is a preference for a conformation where the carbonyl oxygen is pointing away from the bulky ortho-substituent to minimize steric repulsion. ias.ac.intandfonline.com In the case of this compound, the bulky trifluoromethyl group at the 2-position would likely force the aldehyde group to adopt a conformation where the carbonyl oxygen is oriented away from it. This has been observed in NMR studies of other ortho-substituted benzaldehydes. tandfonline.comtandfonline.com

Table 3: Conformational Preferences of Ortho-Substituted Benzaldehydes Note: This table is based on general findings for ortho-substituted benzaldehydes.

Conformation Relative Energy Key Interaction
s-trans (C=O away from ortho-substituent) Lower Minimized steric repulsion.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For this compound, these predictions can be particularly valuable.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. The predicted shifts can aid in the assignment of experimental spectra. For instance, the ¹⁹F NMR chemical shift would be characteristic of the trifluoromethyl group in this specific electronic environment.

IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. The C=O stretching frequency is a prominent feature and is sensitive to the electronic effects of the substituents. The electron-withdrawing trifluoromethyl group is expected to increase the C=O stretching frequency compared to unsubstituted benzaldehyde. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The π → π* and n → π* transitions of the benzaldehyde chromophore would be influenced by the methyl and trifluoromethyl groups.

Table 4: Representative Predicted vs. Experimental Spectroscopic Data for Substituted Benzaldehydes Note: This table provides an example of the correlation between predicted and experimental data for analogous compounds.

Spectroscopic Parameter Predicted Range Typical Experimental Range
¹³C NMR (C=O) 190-195 ppm 191-196 ppm
IR (C=O stretch) 1700-1720 cm⁻¹ 1705-1725 cm⁻¹

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. While no specific QSAR/QSPR studies on this compound were found, models developed for other benzaldehyde derivatives can provide insights. nih.govnih.govjmaterenvironsci.com

For a series of analogues of this compound, where the substitution pattern is varied, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. nih.govnih.gov The descriptors used in such a model would likely include electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters, molecular volume), and lipophilicity parameters (e.g., logP). The presence of the trifluoromethyl group would significantly impact the lipophilicity and electronic properties of the molecule, which are often key drivers of biological activity. nih.gov

Table 5: Common Descriptors in QSAR/QSPR Models for Benzaldehyde Analogues

Descriptor Type Example Descriptor Property Influenced
Electronic Hammett Constant (σ) Reaction rates, binding affinity.
Steric Molar Refractivity (MR) Receptor binding, membrane permeability.
Lipophilicity LogP Membrane transport, protein binding.

Future Research Directions and Emerging Applications of 3 Methyl 2 Trifluoromethyl Benzaldehyde

Exploration of Novel and Efficient Synthetic Pathways

The development of efficient and high-yield synthetic routes is paramount for the broader availability and application of 3-Methyl-2-(trifluoromethyl)benzaldehyde. Future research will likely focus on moving beyond traditional multi-step methods, which can be inefficient and generate significant waste. google.com Exploration is anticipated in catalytic processes that offer improved atom economy and milder reaction conditions.

Key areas of research include:

Direct C-H Functionalization: Methods that directly introduce the aldehyde group onto a 2-methyl-1-(trifluoromethyl)benzene precursor would be highly desirable, bypassing the need for pre-functionalized substrates.

Oxidation of 3-Methyl-2-(trifluoromethyl)benzyl Alcohol: The catalytic oxidation of the corresponding benzyl (B1604629) alcohol represents a straightforward approach. Research into novel, selective, and green oxidation systems, such as those employing TEMPO radicals with a co-oxidant like NaOCl, could provide efficient and scalable pathways. chemicalbook.comthieme-connect.com

Formylation of Organometallic Intermediates: Pathways involving the formylation of a lithiated or Grignard reagent derived from 1-bromo-3-methyl-2-(trifluoromethyl)benzene could be optimized for higher yields and selectivity. guidechem.com

A comparison of potential synthetic strategies is outlined below:

Synthetic Strategy Potential Precursor Key Reagents/Catalysts Anticipated Advantages Potential Challenges
Alcohol Oxidation 3-Methyl-2-(trifluoromethyl)benzyl alcoholTEMPO/NaOCl, PCC, MnO₂High selectivity, often mild conditions. chemicalbook.commdma.chPrecursor synthesis required; use of stoichiometric heavy metal oxidants.
Grignard Formylation 1-Bromo-3-methyl-2-(trifluoromethyl)benzeneMg, N,N-Dimethylformamide (DMF)Utilizes readily available precursors.Grignard formation can be sensitive; potential for side reactions.
Hydrolysis of Dihalide 1-(Dichloromethyl)-3-methyl-2-(trifluoromethyl)benzeneAqueous base or acidDirect conversion to aldehyde.Synthesis of dihalide precursor can be harsh; potential for byproducts. organic-chemistry.org
Reductive Carbonylation 1-Iodo-3-methyl-2-(trifluoromethyl)benzeneCO₂, Hydrosilane, Palladium catalystUses CO₂ as a C1 source, high atom economy. google.comRequires specialized equipment for gas handling; catalyst cost.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For industrial relevance, the transition from batch to continuous flow processing is a critical research direction. Flow chemistry offers significant advantages for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, and greater reproducibility. vapourtec.comresearchgate.net

Future efforts in this area are expected to involve:

Microreactor Technology: The development of continuous flow methods using microreactors for key synthetic steps, such as the hydrolysis of a corresponding benzylidene dihalide or the ozonolysis of a vinyl precursor. vapourtec.comgoogle.com This can dramatically reduce reaction times from hours to minutes and improve process control. google.com

Automated Synthesis: The integration of synthetic routes into automated platforms that utilize pre-packaged reagent cartridges. youtube.com This approach simplifies the synthesis process, making it accessible for rapid library generation and optimization without requiring specialized expertise in automation. youtube.com Such systems can handle the reaction, workup, and purification steps, increasing efficiency and safety, especially when dealing with hazardous reagents. youtube.com

Expansion of Role in Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses. researchgate.net For this compound, future research will aim to develop more sustainable pathways that minimize environmental impact.

Key aspects of this research will include:

Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems to reduce waste. For example, developing catalytic oxidation methods that use air as the terminal oxidant.

Benign Solvents: Replacing traditional volatile organic compounds with greener solvents like water, ethanol, or ionic liquids. acs.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, a core principle of "click chemistry". sciencedaily.com

Renewable Feedstocks: Exploring pathways that may originate from renewable resources, such as the synthesis of aromatic aldehydes from low-carbon aliphatic aldehydes derived from biomass. nih.gov

Discovery of Unforeseen Reactivity and Transformational Potentials for Derivatization

The unique electronic profile of this compound, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group, suggests a rich and underexplored reactivity. The aldehyde functional group is a versatile handle for a wide array of chemical transformations. innospk.com

Emerging research will likely focus on:

Novel Condensation Reactions: Exploring its use in Knoevenagel, aldol, and similar condensation reactions to create complex molecular architectures. Its reactivity can be leveraged to form hydrazones and other Schiff base derivatives. researchgate.netmdpi.com

Asymmetric Synthesis: Developing stereoselective additions to the carbonyl group to generate chiral secondary alcohols, which are valuable building blocks in pharmaceuticals.

C-F Bond Functionalization: Investigating the potential for selective activation and transformation of the C-F bonds within the trifluoromethyl group, a challenging but increasingly important area of fluorine chemistry. acs.org

Derivatization for Analysis: Utilizing derivatization reactions to enhance detectability in analytical techniques like gas or liquid chromatography. libretexts.org Reagents such as silylating agents or PFB-Br can be used to modify the compound for improved chromatographic performance and detector response. libretexts.orgyoutube.com

Reaction Type Reagent Class Potential Product Class Significance
Condensation Amines, Hydrazines, Active Methylene (B1212753) CompoundsImines, Hydrazones, ChalconesSynthesis of heterocycles, bioactive molecules. mdpi.com
Reduction Hydride reagents (e.g., NaBH₄)Benzyl AlcoholsCreation of chiral centers, further functionalization. researchgate.net
Oxidation Oxidizing agents (e.g., H₂O₂)Carboxylic AcidsAccess to new functional groups for amidation, esterification. researchgate.net
Wittig/Horner-Wadsworth-Emmons Phosphonium ylides, Phosphonate carbanionsAlkenesCarbon-carbon bond formation, synthesis of complex scaffolds. sigmaaldrich.com
Homologation Diazomethane precursorsBenzylic KetonesOne-carbon extension of the aldehyde. nih.gov

Application in Materials Science and Polymer Chemistry as a Building Block for Functional Materials

The incorporation of trifluoromethyl groups into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, low surface energy, and specific optical characteristics. sci-hub.se this compound is identified as a versatile building block for creating such functional materials. biosynth.compolytechnique.edu

Future research directions include:

Polymer Synthesis: Using the aldehyde group as a reactive site for polymerization. For instance, condensation polymerization with diamines could yield novel poly(azomethine)s or Schiff base polymers with unique electronic and thermal properties. researchgate.net

Monomer Development: Converting the benzaldehyde (B42025) into other polymerizable monomers, such as acrylates or styrenes. Polymers derived from trifluoromethylated monomers are known to exhibit enhanced performance in applications like high-performance solar cells and functional coatings. rsc.orgrsc.orgresearchgate.net

Covalent Organic Frameworks (COFs): Employing the compound as a monomeric linker in the synthesis of crystalline, porous COFs. The defined geometry and functionality of the molecule could lead to materials with tailored properties for gas storage, separation, or catalysis.

Surface Modification: Using the molecule or its derivatives to functionalize surfaces, altering properties like hydrophobicity and reactivity. The trifluoromethyl group is known to significantly lower surface energy. sci-hub.se

Material Class Role of the Compound Potential Properties/Applications
Fluorinated Polymers Precursor to a monomer (e.g., acrylate, vinyl)Enhanced thermal stability, chemical resistance, hydrophobicity, specific optical properties. sci-hub.sersc.org
Schiff Base Polymers Monomer in condensation polymerizationConjugated systems for electronic materials, chemosensors. researchgate.net
Covalent Organic Frameworks (COFs) Linker/Building BlockPorous materials for catalysis, gas separation, and storage.
Functional Coatings Additive or surface modifierLow surface energy, anti-fouling, and protective coatings.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Methyl-2-(trifluoromethyl)benzaldehyde with high purity?

To achieve high-purity synthesis, copper-catalyzed cross-coupling reactions are effective. For instance, Cu(I)/TMEDA systems can mediate coupling between trifluoroacetimidoyl halides and amines under inert conditions to form trifluoromethyl-substituted benzaldehyde derivatives . Reaction parameters such as solvent polarity (e.g., THF or DMF) and temperature (typically 60–80°C) significantly influence yield and selectivity. Purification via column chromatography or recrystallization is recommended to remove byproducts like triethylammonium salts .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and electronic environments. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve steric effects from the trifluoromethyl and methyl groups .

Q. How can reaction conditions be optimized to enhance yield in derivatization reactions of this compound?

Key factors include:

  • Catalyst selection : Ligands like TMEDA improve Cu(I)-catalyzed coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions.
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions in aldehyde functionalization .
    Systematic Design of Experiments (DoE) methodologies can identify optimal parameter combinations .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

The electron-withdrawing nature of the -CF₃ group polarizes the benzaldehyde ring, enhancing electrophilicity at the aldehyde position. Density Functional Theory (DFT) studies suggest that this polarization lowers the activation energy for nucleophilic attacks, facilitating reactions with amines or hydrazines. However, steric hindrance from the methyl group may slow kinetics in bulky catalytic systems .

Q. How do conflicting reports on catalytic efficiency in trifluoromethylbenzaldehyde synthesis arise, and how can they be resolved?

Discrepancies often stem from ligand choice or solvent compatibility. For example, aryl bromides exhibit lower reactivity than iodides in Cu-catalyzed systems due to slower oxidative addition. To resolve contradictions, comparative kinetic studies under standardized conditions (e.g., identical solvent, catalyst loading) are essential. In situ monitoring via FT-IR or GC-MS can track intermediate formation .

Q. What strategies mitigate cytotoxicity concerns when evaluating this compound for biomedical applications?

While trifluoromethyl groups enhance lipophilicity and membrane permeability, preliminary toxicity assays (e.g., MTT on HEK-293 cells) are critical. Derivatives with electron-withdrawing groups (e.g., -NO₂) show reduced cytotoxicity at concentrations ≤100 µM. Structure-Activity Relationship (SAR) studies can isolate non-toxic analogs by modifying substituent positions .

Q. How does this compound participate in asymmetric synthesis?

This compound serves as a chiral aldehyde precursor in enantioselective aldol reactions. Chiral organocatalysts (e.g., proline derivatives) induce asymmetry, yielding β-hydroxyaldehyde intermediates with >90% enantiomeric excess (ee). Solvent-free conditions or ionic liquids can further enhance stereocontrol .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model binding affinities to enzymes like DDR1. The trifluoromethyl group’s hydrophobic interactions with receptor pockets are key. QSAR models trained on IC₅₀ data from analogous compounds improve prediction accuracy .

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3-Methyl-2-(trifluoromethyl)benzaldehyde
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3-Methyl-2-(trifluoromethyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.